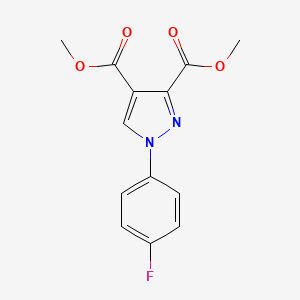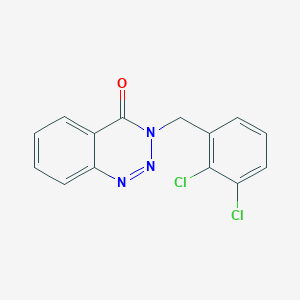![molecular formula C23H23N3O4S B11059857 (1S,2S,5R)-2-{3-[(3,4-Dimethylphenoxy)methyl]-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B11059857.png)
(1S,2S,5R)-2-{3-[(3,4-Dimethylphenoxy)methyl]-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[3.2.1]octan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,2S,5R)-2-{3-[(3,4-Dimethylphenoxy)methyl]-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[3.2.1]octan-4-one is a complex organic molecule with a unique structure It features a bicyclic core with multiple functional groups, including a triazole ring, a phenyl group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-2-{3-[(3,4-Dimethylphenoxy)methyl]-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[3.2.1]octan-4-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the phenyl and thioxo groups, and the construction of the bicyclic core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, scalable reaction conditions, and cost-effective starting materials. The development of robust purification methods, such as crystallization or chromatography, would also be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-2-{3-[(3,4-Dimethylphenoxy)methyl]-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[3.2.1]octan-4-one: can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and electrophiles (e.g., halogens, nitro compounds). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
(1S,2S,5R)-2-{3-[(3,4-Dimethylphenoxy)methyl]-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[3.2.1]octan-4-one: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential as a pharmaceutical agent due to its diverse functional groups.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-2-{3-[(3,4-Dimethylphenoxy)methyl]-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets. The triazole ring and thioxo group can interact with enzymes or receptors, modulating their activity. The bicyclic core provides structural stability and enhances binding affinity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (1S,2S,5R)-2-{3-[(3,4-Dimethylphenoxy)methyl]-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[3.2.1]octan-4-one stands out due to its combination of functional groups and bicyclic structure
Properties
Molecular Formula |
C23H23N3O4S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(1S,2S,5R)-2-[3-[(3,4-dimethylphenoxy)methyl]-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C23H23N3O4S/c1-14-8-9-17(10-15(14)2)28-13-21-24-26(18-11-19(27)22-29-12-20(18)30-22)23(31)25(21)16-6-4-3-5-7-16/h3-10,18,20,22H,11-13H2,1-2H3/t18-,20+,22+/m0/s1 |
InChI Key |
VRIHDHNNTBPHFK-CZTZKLFOSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC2=NN(C(=S)N2C3=CC=CC=C3)[C@H]4CC(=O)[C@@H]5OC[C@H]4O5)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NN(C(=S)N2C3=CC=CC=C3)C4CC(=O)C5OCC4O5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methoxyphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11059776.png)
![8,10-dimethyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11059783.png)
![Imidazo[1,2-a]pyridine-2-methanamine, N-(3-chlorophenyl)-6-methyl-](/img/structure/B11059787.png)
![3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11059789.png)
![4-[3-(3-methylthiophen-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B11059798.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11059802.png)
![2-amino-5,10-dioxo-4-(thiophen-3-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11059810.png)
![1-(4-Propoxyphenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11059811.png)
![[5-amino-4-cyano-2-methyl-2-(2-methylpropoxy)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11059816.png)
![3-(2,5-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059826.png)


![7-Acetoxyanthra[2,1-b]benzo[d]furan-8,13-dione](/img/structure/B11059836.png)
![4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione](/img/structure/B11059840.png)
